N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-2-morpholin-4-ylpyridine-3-carboxamide
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Overview
Description
N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-2-morpholin-4-ylpyridine-3-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a chloro-substituted indene moiety with a morpholine ring and a pyridine carboxamide group, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-2-morpholin-4-ylpyridine-3-carboxamide typically involves multiple steps:
Formation of the Indene Moiety: The starting material, 5-chloro-2,3-dihydro-1H-indene, can be synthesized through the chlorination of indene followed by hydrogenation.
Pyridine Carboxamide Formation: The pyridine-3-carboxamide can be synthesized from nicotinic acid through amide formation using reagents like thionyl chloride and ammonia.
Morpholine Introduction: The morpholine ring is introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group on the pyridine ring.
Final Coupling: The final step involves coupling the indene and pyridine carboxamide intermediates under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-2-morpholin-4-ylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indene moiety can be oxidized to form indanones or other oxidized derivatives.
Reduction: The nitro group on the pyridine ring can be reduced to an amine.
Substitution: The chloro group on the indene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.
Major Products
Oxidation: Indanones or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted indenes depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for developing new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Biological Research: The compound can be used to study receptor-ligand interactions, enzyme inhibition, and other biochemical processes.
Materials Science: Its unique structure could be exploited in the design of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-2-morpholin-4-ylpyridine-3-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The indene and morpholine moieties could facilitate binding to hydrophobic pockets, while the pyridine carboxamide group might form hydrogen bonds or coordinate with metal ions.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-2-pyridin-3-ylacetamide: Similar structure but lacks the morpholine ring.
N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-2-morpholin-4-ylbenzamide: Similar structure but with a benzamide instead of a pyridine carboxamide.
Uniqueness
N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-2-morpholin-4-ylpyridine-3-carboxamide is unique due to its combination of a chloro-substituted indene, a morpholine ring, and a pyridine carboxamide group. This unique structure may confer distinct biological activities and physicochemical properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-2-morpholin-4-ylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c20-14-4-5-15-13(12-14)3-6-17(15)22-19(24)16-2-1-7-21-18(16)23-8-10-25-11-9-23/h1-2,4-5,7,12,17H,3,6,8-11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTOMAYBIOEKLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1NC(=O)C3=C(N=CC=C3)N4CCOCC4)C=CC(=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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